molecular formula C12H13NO3 B2653261 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid CAS No. 57291-56-2

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B2653261
CAS RN: 57291-56-2
M. Wt: 219.24
InChI Key: QGVRVUINZPXFMX-UHFFFAOYSA-N
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Description

“5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid” is an indole derivative . Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .


Synthesis Analysis

Indole derivatives can be prepared by various methods. For instance, the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine can be used to form an indole derivative . Another method involves the heterocyclization of N-heterocycles from nitro compounds based on the generation of CO from phenyl formate via decarbonylation with the participation of NEt 3 .


Chemical Reactions Analysis

Indole derivatives are important intermediates in the synthesis of many pharmaceutical agents. They are formed during various chemical reactions, such as the Fischer indolization of ethyl pyruvate .


Physical And Chemical Properties Analysis

The molecular weight of “5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid” is 219.24 . Further physical and chemical properties are not explicitly mentioned in the sources.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Novel Indole-Benzimidazole Derivatives

    The preparation of derivatives like 2-Methylindole-3-acetic acid and its 5-methoxy variant from phenylhydrazines and levulinic acid, followed by condensation with substituted o-phenylenediamines, illustrates the utility of similar indole carboxylic acids in synthetic chemistry (Wang et al., 2016).

  • Preparation and Properties of Hydroxyindole-3-Carboxylic Acids

    Synthesis routes for hydroxyindole-3-carboxylic acids from benzyloxyindoles via Grignard reagents and further reactions demonstrate the role of indole carboxylic acids in the preparation of biologically significant compounds (Marchelli et al., 1969).

Chemical and Physical Properties

  • Spectroscopic Profiling and Computational Studies

    The characterization of Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a derivative of 5-methoxyindole-2-carboxylic acid, using various spectroscopic techniques highlights the importance of indole carboxylic acids in understanding molecular structures and electronic properties (Almutairi et al., 2017).

  • X-Ray Diffraction Studies of Tryptophan Metabolites

    The analysis of 5-Methoxyindole-3-acetic acid (5-MIAA) using X-ray diffraction methods provides insight into the molecular and crystal structure of these compounds, which is crucial for understanding their physical and chemical properties (Sakaki et al., 1975).

Biological and Pharmacological Research

  • Nucleophilic Reactivities of Indoles

    The study of the reactivity of different indoles, including 5-methoxyindole, provides valuable information for biochemical and pharmacological research, particularly in understanding molecular interactions and reactivity (Lakhdar et al., 2006).

  • Inhibitive Action Against Corrosion

    The investigation of indole-5-carboxylic acid as an inhibitor for mild steel corrosion in sulfuric acid solutions demonstrates the potential of indole carboxylic acids in material science and corrosion research (Quartarone et al., 2006).

properties

IUPAC Name

5-ethoxy-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)7(2)11(13-10)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVRVUINZPXFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

CAS RN

57291-56-2
Record name 5-ethoxy-3-methyl-1H-indole-2-carboxylic acid
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